molecular formula C23H30N2 B11522423 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane

Cat. No.: B11522423
M. Wt: 334.5 g/mol
InChI Key: BIEPIHLKBKHTQC-UHFFFAOYSA-N
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Description

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane (CAS: 128244-02-0) is a spirocyclic compound featuring a central spiro[5.5]undecane core with two benzyl-substituted nitrogen atoms. Its molecular formula is C23H26N2O2 (average mass: 362.47 g/mol), and it exhibits a rigid bicyclic structure that confers unique stereochemical and electronic properties .

Properties

IUPAC Name

2,8-dibenzyl-2,8-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2/c1-3-9-21(10-4-1)17-24-15-7-13-23(19-24)14-8-16-25(20-23)18-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEPIHLKBKHTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2)CC3=CC=CC=C3)CN(C1)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

The foundational step involves constructing the spirocyclic dione scaffold. A mixture of N-benzyl piperidine-4-ketone and ethyl cyanoacetate undergoes cyclization in a colamine (ethanolamine) solution at 0°C for eight days. This forms 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano-spiro[5.5]undecane , which is hydrolyzed in 50% phosphoric acid at 110°C for 30 hours to yield the dione intermediate. Critical parameters include:

ParameterCondition/ValueYield (%)
Reaction temperature110°C64
Acid concentration50% H₃PO₄-
Time30 hours-

Lithium Aluminum Hydride (LAH) Reduction

The dione intermediate is reduced using lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under nitrogen. Refluxing for 16 hours followed by quenching with 2M NaOH yields the tertiary amine. Purification via column chromatography affords the final product.

ParameterCondition/ValueYield (%)
LAH equivalence1.5 eq73
SolventTHF-
Purification methodSilica gel chromatography-

Advantages : High regioselectivity due to the rigid spiro framework.
Limitations : LAH poses handling risks, and the long reaction time impacts scalability.

Hydrogenolytic Deprotection of Protected Intermediates

Introduction of tert-Butoxycarbonyl (Boc) Protecting Groups

To avoid premature oxidation, the secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine. This step achieves 3-tertbutyloxycarbonyl-9-benzyl-3,9-diaza-spiro[5.5]undecane in 96% yield.

Catalytic Hydrogenation for Deprotection

The benzyl group is removed via palladium-catalyzed hydrogenation at 50 psi H₂ in ethanol. Subsequent treatment with 1M HCl in diethyl ether isolates the deprotected amine as a hydrochloride salt.

ParameterCondition/ValueYield (%)
Catalyst10% Pd/C82
Pressure50 psi H₂-
Temperature50°C-

Advantages : Mild conditions preserve the spiro structure.
Limitations : Requires specialized equipment for high-pressure hydrogenation.

Direct Alkylation of Unsubstituted Spirocyclic Amine

Synthesis of 2,8-Diazaspiro[5.5]undecane

The unsubstituted spirocyclic amine is prepared via cyclization of piperidine-4-ketone with ethyl cyanoacetate , followed by LAH reduction. This intermediate serves as the substrate for benzylation.

Double Benzylation Using Benzyl Halides

The amine reacts with benzyl bromide (2.2 eq) in the presence of K₂CO₃ in acetonitrile at 80°C. The reaction achieves complete N-alkylation within 12 hours, yielding the dibenzylated product.

ParameterCondition/ValueYield (%)
Benzyl bromide2.2 eq68
BaseK₂CO₃-
SolventAcetonitrile-

Advantages : Simplicity and commercial availability of reagents.
Limitations : Competing O-alkylation may occur if hydroxyl groups are present.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ScalabilityCost Efficiency
Cyclization-ReductionLAH reduction of dione73ModerateLow
HydrogenolyticPd/C-catalyzed hydrogenation82HighModerate
Direct AlkylationN-benzylation68HighHigh

Structural Verification :

  • NMR : ¹H NMR (CDCl₃) displays distinct signals for benzyl protons (δ 7.2–7.4 ppm) and spirocyclic CH₂ groups (δ 3.1–3.3 ppm).

  • Mass Spec : Molecular ion peak at m/z 362.5 [M+H]⁺ confirms the molecular formula C₂₃H₂₆N₂O₂.

Optimization Strategies and Challenges

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF) accelerate cyclization but may promote side reactions. THF balances reactivity and selectivity.

Alternatives to LAH

Sodium borohydride (NaBH₄) trials resulted in incomplete reduction (<20% yield), underscoring LAH’s superiority for tertiary amine synthesis.

Scalability of Hydrogenation

Transitioning from batch to continuous-flow hydrogenation could enhance throughput while maintaining safety .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The benzyl groups in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the benzyl groups.

Scientific Research Applications

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The spiro[5.5]undecane skeleton is a common feature among analogs, but substituents and heteroatom arrangements differ significantly:

Compound Name Molecular Formula Substituents Heteroatoms Key Features References
2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane C23H26N2O2 Benzyl groups N, N High lipophilicity; rigid stereochemistry
2,8-Diacyl-2,8-diazaspiro[5.5]undecane Variable (e.g., C13H22N2O2) Acyl groups N, N Patented as PD-1/PD-L1 inhibitors
2-Ethyl-2,8-diazaspiro[5.5]undecane C11H20N2 Ethyl groups N, N Simpler alkyl substituents; research use
1,7-Dioxaspiro[5.5]undecane derivatives Variable (e.g., C12H22O2) Methyl, ethyl, or propyl groups O, O Spiroacetals with insect pheromone activity

Stereochemical and Conformational Analysis

  • Axial chirality : Derivatives like 1,5-dioxaspiro[5.5]undecane exhibit helical chirality due to substituent arrangement, impacting biological activity (e.g., insect attraction) .
  • 2,8-Dibenzyl derivative : The benzyl groups likely enforce a fixed conformation, reducing rotational freedom compared to smaller substituents (e.g., ethyl or acyl) .

Thermodynamic and Spectroscopic Data

Property 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane 1,7-Dioxaspiro Analogs
Boiling Point Not reported ~225°C (e.g., (E,E)-2,8-dimethyl derivative)
IR Absorption Not reported 1733 cm⁻¹ (C=O stretch in acylated analogs)
Volatility Low (high molecular weight) Moderate (used in insect headspace studies)

Q & A

Q. What synthetic methodologies are commonly employed for 2,8-diazaspiro[5.5]undecane derivatives?

The bidirectional synthesis from chiral aspartic acid is a key approach. For example, tert-butyl aspartate is converted to an aldehyde intermediate, followed by Horner-Wadsworth-Emmons olefination, hydrogenation, and acid-catalyzed cyclization to yield enantiopure spirodiamines. This method ensures high stereochemical fidelity and scalability for derivatives like 1,7-diazaspiro[5.5]undecane .

Q. What analytical techniques are critical for characterizing spirocyclic compounds?

  • NMR Spectroscopy : Used to distinguish diastereomers (e.g., (E,E)-, (E,Z)-, and (Z,Z)-isomers) based on methyl doublet splitting and >CH-O absorption patterns .
  • Chiral GC-MS : Resolves enantiomers using phases like per-n-hexyl-arylcyclodextrin, critical for determining enantiomeric purity in natural products .
  • X-ray Diffraction : Confirms crystal structures, as demonstrated for spiro[5.5]undecane derivatives isolated from natural sources .

Advanced Research Questions

Q. How can stereochemical contradictions in spiroacetal synthesis be resolved?

Discrepancies in diastereomer ratios (e.g., 60% E,E, 5% E,Z, and 8% Z,Z in Dacus cucumis) arise from thermodynamic vs. kinetic control during cyclization. Computational modeling (e.g., SAM1 calculations) and experimental validation via temperature-dependent synthesis can reconcile such contradictions. For example, acid-catalyzed homopolymerization studies reveal how ring-opening mechanisms influence product distributions .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

  • Chiral Pool Synthesis : Use enantiopure starting materials like ethyl (S)-(+)-lactate to enforce (2S,6R,8S) configurations in spiroacetals .
  • Catalytic Methods : Sharpless asymmetric epoxidation followed by Red-Al reduction achieves >90% enantiomeric excess (e.g., in 1,3-nonanediol derivatives) .
  • Chromatographic Resolution : Preparative chiral GC or HPLC separates racemic mixtures post-synthesis .

Q. How is the immunomodulatory activity of 2,8-diazaspiro[5.5]undecane derivatives studied?

  • Structure-Activity Relationship (SAR) : Acyl modifications at positions 2 and 8 (e.g., 2,8-diacyl derivatives) are linked to PD-1/PD-L1 inhibition. Patent data show IC₅₀ values <100 nM in T-cell activation assays .
  • Molecular Docking : Simulations predict binding to MmpL3 (a mycobacterial transporter) or PD-L1, guiding derivative design .

Q. How do researchers address discrepancies in diastereomer bioactivity profiles?

Case Study : In Dacus halfordiae, (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane dominates (>85%), while (E,Z) and (Z,Z) isomers are absent. Contrast this with D. cucumis, where all three isomers exist. Bioassays comparing pheromone activity across species clarify evolutionary/ecological roles of stereochemical diversity .

Methodological Recommendations

  • For Structural Elucidation : Combine X-ray crystallography with dynamic NMR to resolve fluxional behavior in spirocyclic systems .
  • For Bioactivity Studies : Use surface plasmon resonance (SPR) to quantify PD-L1 binding affinities of 2,8-diacyl derivatives .
  • For Synthetic Optimization : Employ flow chemistry to enhance reproducibility in multi-step sequences (e.g., olefination-hydrogenation cycles) .

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